Cardio-Spect
Description
Chemical Identity and Nomenclature
This compound is formally designated as tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate, bearing the Chemical Abstracts Service registry number 103694-84-4. The compound exhibits a molecular formula of C24H44BCuF4N4O4 and possesses a molecular weight of 602.98 daltons. The systematic nomenclature reflects its complex coordination structure, wherein a central copper(I) ion is coordinated to four 2-methoxyisobutylisonitrile ligands, with tetrafluoroborate serving as the counterion.
The compound is recognized under multiple synonymous designations in chemical literature and databases. Alternative nomenclature includes copper tetramibi tetrafluoroborate, reflecting the abbreviated form of the ligand name methoxyisobutylisonitrile as "mibi". Additional systematic names encompass tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate and the coordination complex designation [Cu(MIBI)4]BF4. The International Union of Pure and Applied Chemistry nomenclature specifically identifies the compound as copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate.
Table 1: Chemical Identification Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C24H44BCuF4N4O4 |
| Molecular Weight | 602.98 g/mol |
| Chemical Abstracts Service Number | 103694-84-4 |
| Melting Point | 98-102°C |
| Storage Temperature | -20°C |
| Exact Mass | 602.26900 |
The structural complexity of this compound is further evidenced by its topological polar surface area of 36.92 square angstroms and a calculated partition coefficient (LogP) of 3.54310, indicating moderate lipophilicity. These physicochemical parameters contribute significantly to the compound's biological behavior and pharmaceutical applications in medical imaging protocols.
Historical Development and Discovery
The development of this compound is intrinsically linked to the pioneering research conducted by Alan Davison in 1981, which led to the discovery of this remarkable coordination complex. This breakthrough represented a significant milestone in radiopharmaceutical chemistry, establishing the foundation for what would become one of the most successful nuclear medicine imaging agents in clinical practice. The discovery emerged from systematic investigations into copper-based coordination complexes designed specifically for medical imaging applications.
Following its initial discovery, this compound underwent extensive preclinical and clinical evaluation throughout the 1980s. The compound received approval from the United States Food and Drug Administration in 1990, marking a crucial transition from experimental laboratory compound to clinically validated pharmaceutical intermediate. Commercial availability commenced in February 1991, representing nearly a decade of rigorous development and testing from initial discovery to market introduction.
The historical significance of this compound extends beyond its individual discovery to encompass its role in advancing the broader field of coordination chemistry applied to medical imaging. The successful development of this copper complex demonstrated the potential for transition metal coordination compounds to serve as stable, reliable intermediates in radiopharmaceutical preparation. This achievement paved the way for subsequent developments in metal-based imaging agents and established important precedents for the design and synthesis of coordination complexes intended for medical applications.
The compound's development timeline coincided with significant advances in nuclear medicine imaging technology, particularly single photon emission computed tomography. This technological convergence facilitated the rapid adoption of this compound-derived imaging agents in clinical practice, contributing to the widespread implementation of myocardial perfusion imaging protocols in cardiovascular medicine.
Significance in Coordination Chemistry
This compound exemplifies advanced principles of coordination chemistry through its tetrahedral copper(I) complex structure, wherein the central metal ion achieves stable coordination through four isocyanide ligands. The compound represents a significant contribution to the understanding of copper(I) coordination behavior with nitrile-containing ligands, demonstrating the capacity for copper to form stable, well-defined complexes with organic isocyanide species. This coordination arrangement results in a monocationic complex that exhibits exceptional stability under physiological conditions.
The isocyanide ligands in this compound demonstrate characteristic terminal coordination to the copper center, forming strong sigma-donor bonds while maintaining the linear geometry typical of metal-isocyanide interactions. Research has established that copper(I) isocyanide complexes exhibit diverse structural arrangements depending on stoichiometric ratios and reaction conditions. Studies of related copper isocyanide systems have revealed that varying the copper-to-ligand ratio can yield complexes ranging from mononuclear species like [Cu(RNC)4]+ to neutral species such as [CuI(RNC)3].
The coordination chemistry of this compound is further distinguished by the specific steric and electronic properties of the 2-methoxyisobutylisonitrile ligands. These ligands provide optimal spatial arrangement around the copper center while contributing to the overall lipophilic character essential for biological membrane penetration. The methoxy substituent introduces electron-donating properties that enhance the stability of the copper-carbon bonds, while the branched alkyl framework provides steric protection against ligand dissociation.
Table 2: Coordination Chemistry Parameters of this compound
| Property | Description |
|---|---|
| Central Metal Ion | Copper(I) |
| Coordination Number | 4 |
| Coordination Geometry | Tetrahedral |
| Ligand Type | Isocyanide |
| Ligand Coordination Mode | Terminal |
| Complex Charge | +1 |
| Counterion | Tetrafluoroborate |
The tetrafluoroborate counterion plays a crucial role in maintaining charge neutrality while providing a non-coordinating anion that does not interfere with the copper-ligand interactions. This anion selection represents an important design consideration in coordination complex synthesis, as alternative anions might compete for coordination sites or introduce unwanted chemical reactivity.
Position in Radiopharmaceutical Research
This compound occupies a central position in radiopharmaceutical research as the essential precursor compound for the preparation of technetium-99m sestamibi, one of the most widely utilized radiopharmaceuticals in nuclear cardiology. The compound serves as the critical source of methoxyisobutylisonitrile ligands required for the formation of the technetium coordination complex used in myocardial perfusion imaging. This application has established this compound as an indispensable component in nuclear medicine pharmacy operations worldwide.
The radiopharmaceutical significance of this compound extends beyond its role as a ligand source to encompass its function as a stabilizing agent in kit formulations. Commercial radiopharmaceutical kits incorporate this compound as the active ingredient alongside carefully selected excipients including sodium citrate dihydrate as a buffer, L-cysteine hydrochloride monohydrate as a stabilization aid, mannitol as a lyophilization aid, and stannous chloride dihydrate as a reducing agent. This formulation approach ensures consistent radiopharmaceutical preparation and maintains product stability throughout storage and handling.
Research into the radiopharmaceutical applications of this compound has revealed important insights into the ligand exchange mechanisms involved in technetium complex formation. The copper-bound methoxyisobutylisonitrile ligands undergo controlled release and subsequent coordination to technetium-99m pertechnetate under reducing conditions, forming the final hexacoordinate technetium complex. This process requires precise stoichiometric control and optimal reaction conditions to achieve high radiochemical purity and yield.
The position of this compound in radiopharmaceutical research has also contributed to broader understanding of metal complex stability and ligand exchange kinetics in aqueous biological systems. Studies investigating the biological distribution and metabolism of technetium-99m sestamibi have provided valuable data on the behavior of metal-isocyanide complexes in vivo, informing the design of next-generation radiopharmaceuticals with improved imaging characteristics.
Table 3: Radiopharmaceutical Research Applications of this compound
| Application Area | Research Focus |
|---|---|
| Ligand Exchange Kinetics | Technetium-99m complex formation mechanisms |
| Formulation Chemistry | Kit stability and storage optimization |
| Biological Distribution | In vivo complex behavior and metabolism |
| Quality Control | Radiochemical purity assessment methods |
| Alternative Applications | Copper-64 positron emission tomography development |
Recent research has explored the potential for this compound and related copper complexes in alternative radiopharmaceutical applications, including positron emission tomography imaging using copper-64. These investigations have demonstrated that copper complexes derived from similar ligand systems exhibit promising biodistribution characteristics for cardiac imaging and potential applications in multidrug resistance assessment. This expanding research scope underscores the continuing relevance of this compound in advancing radiopharmaceutical science and nuclear medicine imaging capabilities.
Propriétés
IUPAC Name |
copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFSUVOHUMYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44BCuF4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026679 | |
| Record name | Copper tetramibi tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103694-84-4 | |
| Record name | Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Copper tetramibi tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-Methoxyisobutylisonitrile) Copper(I)tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(2-METHOXYISOBUTYLISOCYANIDE)COPPER(I) TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6OU7HJ70P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Ligand Design and Synthesis
The ligand is typically a bifunctional chelator containing a phosphorus-nitrogen-phosphorus (PNP) backbone or dithiocarbamate (DTC) groups. For example, bis(N-ethoxyethyl)dithiocarbamate (DBODC) ligands are synthesized via reaction between secondary amines and carbon disulfide under alkaline conditions. The reaction proceeds as follows:
The product is isolated as a sodium salt and purified via recrystallization. Structural characterization using nuclear magnetic resonance (NMR) and mass spectrometry confirms ligand integrity.
Radiolabeling with Technetium-99m
Radiolabeling involves coordinating the ligand with reduced technetium-99m. This step requires strict control of reaction conditions to achieve high radiochemical yield (>90%).
Reduction of Pertechnetate
Sodium pertechnetate () is reduced using stannous chloride () in an acidic medium:
The reduction is performed under nitrogen to prevent reoxidation.
Complexation with the Ligand
The reduced technetium reacts with the ligand to form the final complex. For DBODC ligands, the reaction occurs in ethanol at 75°C for 15 minutes:
The product is stabilized with ascorbic acid to prevent radiolysis.
Table 1: Optimal Radiolabeling Conditions
| Parameter | Value |
|---|---|
| Temperature | 75°C |
| Reaction Time | 15 minutes |
| pH | 4.5–5.5 |
| Ligand Concentration | 2.5 mg/mL |
| Radiochemical Yield | 92–95% |
Purification and Quality Control
Post-labeling purification ensures the removal of unreacted pertechnetate and colloidal impurities.
Chromatographic Purification
Size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) isolates the desired complex. SEC using Sephadex G-25 columns achieves >98% purity, with a retention time of 8–10 minutes.
Radiochemical Purity Assessment
Thin-layer chromatography (TLC) on silica gel plates with acetone solvent system verifies purity. Free pertechnetate migrates with the solvent front (Rf = 0.9–1.0), while this compound remains at the origin (Rf = 0.0–0.1).
Industrial-Scale Production
Industrial manufacturing adheres to Good Manufacturing Practice (GMP) guidelines to ensure batch consistency and sterility.
Lyophilization for Stability
The final product is lyophilized with cryoprotectants (e.g., trehalose) to enhance shelf life. Reconstitution with saline yields a ready-to-inject solution with >90% radiochemical purity after 6 hours.
Automation and Scalability
Modular hot cells automate radiolabeling and purification, reducing operator radiation exposure. A typical production batch yields 10–15 patient doses (740–1110 MBq each).
Comparison with Other Technetium-99m Agents
This compound’s preparation differs from analogues like sestamibi and tetrofosmin in ligand design and reaction kinetics.
Table 2: Comparison of Technetium-99m Radiopharmaceuticals
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres complexes de cuivre.
Biologie : Etudié pour ses interactions avec les molécules biologiques.
Médecine : Utilisé en imagerie de perfusion myocardique pour évaluer le flux sanguin vers le muscle cardiaque.
Industrie : Employé dans le développement de nouveaux agents d'imagerie et d'outils de diagnostic
Mécanisme d'action
Le mécanisme d'action du tétrakis(2-méthoxyisobutyliocyanure)cuivre(I) tétrafluoroborate en imagerie de perfusion myocardique implique son accumulation dans le tissu myocardique viable. Le composé est absorbé par les cellules du muscle cardiaque, permettant la visualisation du flux sanguin et l'identification des régions ischémiques. Les cibles moléculaires comprennent les composants cellulaires impliqués dans l'absorption et la rétention myocardiques.
Applications De Recherche Scientifique
Clinical Applications
1. Diagnosis of Coronary Artery Disease (CAD)
Cardio-Spect is widely recognized for its role in diagnosing obstructive CAD. It provides essential functional data that aids in identifying myocardial ischemia, scars, and viable hibernating myocardium, making it a valuable tool for risk stratification and treatment decision-making . The procedure is particularly beneficial for patients with intermediate pre-test probabilities of CAD or those with a history of ischemic cardiomyopathy .
2. Risk Stratification
The ability of this compound to quantify left ventricular function and assess ischemia severity allows for effective risk stratification in patients. Studies have shown that specific imaging features, such as transient ischemic dilation, are prognostically relevant . For instance, data from the REFINE SPECT registry indicated that patients with mild ischemia and transient ischemic dilation had outcomes comparable to those with moderate ischemia .
3. Treatment Monitoring
this compound is instrumental in monitoring the effectiveness of therapeutic interventions. By assessing changes in myocardial perfusion over time, clinicians can evaluate the success of treatments such as revascularization or medical therapy .
Technological Advancements
Recent innovations in SPECT technology have significantly enhanced its clinical utility:
- CZT Gamma Cameras : The introduction of cadmium zinc telluride (CZT) gamma cameras has improved image quality and reduced acquisition times. For example, a study reported a 66% reduction in acquisition time while increasing count sensitivity by over 1000 times .
- IQ·SPECT Technology : This technology allows for faster imaging without compromising quality. It utilizes advanced collimation techniques to focus on the heart, enhancing sensitivity and reducing radiation exposure .
- Self-Collimating Systems : New systems capable of self-collimation promise to deliver images 10 to 100 times faster than traditional methods, addressing longstanding issues related to scan duration and image quality .
Case Study 1: Atypical Chest Pain
A 69-year-old female patient with atypical chest pain underwent myocardial perfusion SPECT/CT using the Symbia Intevo™ system equipped with IQ·SPECT technology. The imaging successfully identified myocardial ischemia while reducing scan time significantly, demonstrating the system's efficiency in clinical settings .
Case Study 2: Preoperative Assessment
In another case, a 67-year-old woman with chronic low back pain was evaluated using regadenoson SPECT myocardial perfusion imaging prior to an abdominal aortic aneurysm repair. The results indicated normal perfusion despite her limited exercise capacity due to back pain, showcasing the diagnostic capabilities of this compound even in challenging clinical scenarios .
Comparative Performance
A comparison between this compound and other imaging modalities highlights its strengths:
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |
|---|---|---|---|---|
| Myocardial CT Perfusion | Higher | Lower | Similar | Higher |
| Myocardial SPECT | Lower | Higher | Similar | Lower |
Studies indicate that while CT perfusion imaging may offer higher sensitivity for detecting anatomical stenosis, SPECT maintains higher specificity for diagnosing functional impairments related to CAD .
Mécanisme D'action
The mechanism of action of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate in myocardial perfusion imaging involves its accumulation in viable myocardial tissue. The compound is taken up by the heart muscle cells, allowing for the visualization of blood flow and identification of ischemic regions. The molecular targets include cellular components involved in myocardial uptake and retention .
Comparaison Avec Des Composés Similaires
Diagnostic Accuracy
Cardio-Spect vs. Traditional Thallium-201 (201Tl) SPECT
- Sensitivity/Specificity : this compound agents (99mTc-based) demonstrate superior sensitivity (88–94%) compared to 201Tl (80–85%) due to better image resolution and reduced soft-tissue attenuation artifacts . Specificity remains comparable (~75–80%) .
- Radiation Dose : 99mTc compounds (e.g., this compound) deliver lower effective radiation doses (8–10 mSv) versus 201Tl (15–20 mSv) .
Table 1: Diagnostic Performance Metrics
| Parameter | This compound (99mTc) | 201Tl SPECT | CZT-SPECT (Cadmium-Zinc-Telluride) |
|---|---|---|---|
| Sensitivity (%) | 88–94 | 80–85 | 90–96 |
| Specificity (%) | 75–80 | 75–80 | 82–88 |
| AUC (ROC Analysis) | 0.81–0.89 | 0.75–0.82 | 0.88–0.93 |
| Radiation Dose (mSv) | 8–10 | 15–20 | 5–8 |
Technological Advancements
This compound vs. CZT-SPECT Systems
- Detector Efficiency : CZT detectors (e.g., in GE Discovery NM/CT 570c) improve count sensitivity by 2–5x compared to conventional sodium iodide (NaI) detectors used in this compound systems, reducing acquisition time and radiation dose .
- Quantitative Myocardial Blood Flow (MBF) : CZT-SPECT enables absolute MBF quantitation (mL/min/g), correlating strongly with invasive coronary angiography (r = 0.85–0.91) . This compound primarily assesses relative perfusion, limiting its utility in multivessel disease detection .
Pharmacologic Stress Agents
Adenosine vs. Regadenoson in this compound Protocols
- Diagnostic Concordance: Adenosine stress achieves 92% agreement with coronary angiography for detecting ≥70% stenoses, while regadenoson (a selective A2A agonist) shows comparable accuracy (90–93%) but fewer side effects (e.g., bronchospasm) .
- Transient Ischemic Dilation (TID): TID ratios ≥1.22 during adenosine stress SPECT predict severe/extensive CAD with 85% sensitivity, a feature less consistently observed with regadenoson .
Limitations and Clinical Considerations
- False Negatives : this compound may underestimate ischemia in balanced multivessel CAD due to reliance on relative perfusion .
- Artifact Susceptibility : Soft-tissue attenuation (e.g., breast, diaphragm) remains a challenge, though prone imaging and CT-based attenuation correction mitigate this .
- Cost-Effectiveness : CZT-SPECT systems require higher upfront investment (~$1.2M vs. $800K for conventional SPECT), limiting accessibility in low-resource settings .
Activité Biologique
Cardio-Spect is a radiopharmaceutical compound primarily used in myocardial perfusion imaging (MPI) to assess cardiac function and diagnose coronary artery disease (CAD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, biodistribution, clinical applications, and case studies that demonstrate its efficacy.
Overview of this compound
This compound is a single-photon emission computed tomography (SPECT) agent that utilizes technetium-99m (99mTc) as its radioactive component. It is designed to provide detailed images of the heart's blood flow and function, helping clinicians identify areas of ischemia or infarction.
Pharmacokinetics and Biodistribution
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion in the body. Key findings include:
- Absorption : this compound is administered intravenously, leading to rapid distribution in the bloodstream.
- Biodistribution : Studies indicate that this compound exhibits organ-specific uptake. For example, it shows significant cardiac uptake compared to other organs such as the liver and intestines, which is crucial for accurate imaging of myocardial perfusion .
Table 1: Biodistribution of this compound in Various Organs
| Organ | Uptake Ratio (Cardiac vs. Non-Cardiac) |
|---|---|
| Heart | High |
| Liver | Moderate |
| Intestine | Low |
| Blood Pool | Variable |
Clinical Applications
This compound has been widely used in clinical settings for various applications:
- Diagnosis of CAD : It helps in identifying coronary artery blockages through stress testing.
- Assessment of Myocardial Viability : It evaluates the viability of heart tissue post-infarction.
- Preoperative Assessment : Used to assess cardiac risk prior to surgeries like abdominal aortic aneurysm repairs .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical practice:
- Case Study 1 : A 67-year-old woman underwent a pharmacologic stress test using this compound prior to abdominal surgery. The imaging revealed normal perfusion, allowing for safe surgical intervention .
- Case Study 2 : A 59-year-old woman with a history of coronary artery disease presented with increasing chest pain. This compound imaging indicated areas of reduced perfusion, leading to timely intervention and management of her condition .
Research Findings
Recent studies have highlighted advancements in SPECT technology that enhance the biological activity assessment of this compound:
- Deep Learning Techniques : Innovations in image processing using deep learning have improved the accuracy of SPECT imaging by correcting artifacts and enhancing diagnostic capabilities .
- Comparative Studies : Research comparing myocardial CT perfusion imaging with SPECT has shown that while both modalities are effective, SPECT remains a valuable tool due to its specific strengths in certain patient populations .
Q & A
Q. How to address reproducibility challenges in this compound’s preclinical research?
- Methodological Answer :
- Protocol Standardization : Share detailed methods via platforms like Protocols.io .
- Reagent Validation : Use RRIDs (Research Resource Identifiers) for antibodies/cell lines.
- Open Data : Deposit raw data in repositories like Zenodo or Figshare .
Data Presentation & Dissemination
Q. What visualization techniques enhance clarity in presenting this compound’s dose-response relationships?
Q. How to structure a manuscript highlighting this compound’s novel mechanistic insights?
- Methodological Answer :
- Abstract : Emphasize the hypothesis, methods, and key findings (e.g., "this compound inhibits ROS generation via Nrf2 activation").
- Results Section : Use subheadings to separate in vitro, in vivo, and computational data.
- Discussion : Contrast results with prior studies and propose translational implications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
